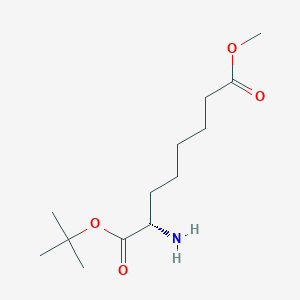![molecular formula C16H11FN2O4 B14519455 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one CAS No. 62756-06-3](/img/structure/B14519455.png)
1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one is a complex organic compound characterized by its unique quinoline structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorophenyl group, a hydroxyl group, and a nitro group attached to the quinoline core contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-hydroxyquinoline to introduce the nitro group. This is followed by the Friedel-Crafts alkylation using 4-fluorobenzyl chloride to attach the fluorophenylmethyl group. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of an aminoquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the nitro group may participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-4-hydroxyquinolin-2(1H)-one: Lacks the nitro group, resulting in different reactivity and applications.
4-Hydroxy-3-nitroquinolin-2(1H)-one:
1-[(4-Chlorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, leading to different chemical behavior.
Uniqueness: The presence of both the fluorophenylmethyl and nitro groups in 1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one makes it unique
Properties
CAS No. |
62756-06-3 |
|---|---|
Molecular Formula |
C16H11FN2O4 |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2-one |
InChI |
InChI=1S/C16H11FN2O4/c17-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)15(20)14(16(18)21)19(22)23/h1-8,20H,9H2 |
InChI Key |
SQCHWJUMNLCUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2CC3=CC=C(C=C3)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[(3-methylcyclopentyl)methyl]alumane](/img/structure/B14519373.png)
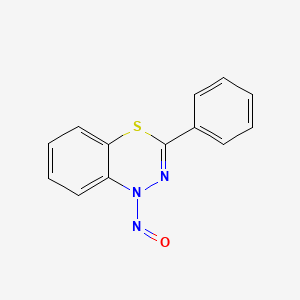
![1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14519380.png)
![[Bis(2-chlorophenyl)methylidene]propanedinitrile](/img/structure/B14519383.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-butyl-](/img/structure/B14519389.png)
![(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine](/img/structure/B14519391.png)
![2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14519403.png)

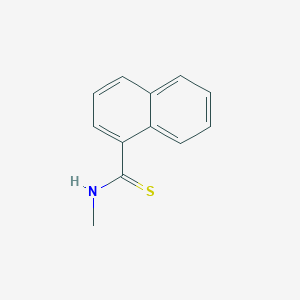
![1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine](/img/structure/B14519419.png)
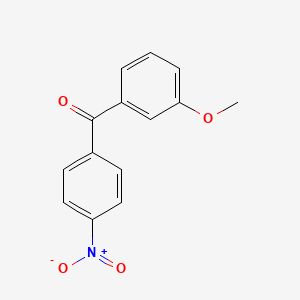
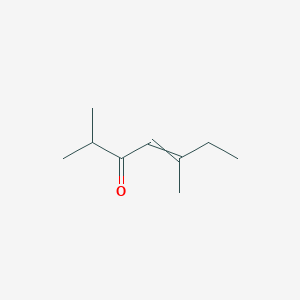
![N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide](/img/structure/B14519460.png)
